Cas no 1268060-76-9 (3-(2-Octyldodecyl)thiophene)
3-(2-Octyldodecyl)thiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Octyldodecyl)thiophene
- CRKVMRJSMBQYRV-UHFFFAOYSA-N
- OR46566
- J3.558.575C
- CS-0198578
- 3-(2-Octyl-dodecyl)-thiophene
- 1268060-76-9
- E85422
- Thiophene, 3-(2-octyldodecyl)-
- O0566
- BCP29334
- SCHEMBL1436621
- MFCD28515434
-
- MDL: MFCD28515434
- Inchi: 1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3
- InChI Key: CRKVMRJSMBQYRV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(CCCCCCCC)CCCCCCCCCC
Computed Properties
- Exact Mass: 364.31637258g/mol
- Monoisotopic Mass: 364.31637258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 18
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 11.9
3-(2-Octyldodecyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1074499-5g |
Thiophene, 3-(2-octyldodecyl)- |
1268060-76-9 | 95% | 5g |
$225 | 2022-11-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0566-1G |
3-(2-Octyldodecyl)thiophene |
1268060-76-9 | >96.0%(GC) | 1g |
¥300.00 | 2024-04-17 | |
| Chemenu | CM394710-5g |
3-(2-Octyldodecyl)thiophene |
1268060-76-9 | 95%+ | 5g |
$156 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269248-250mg |
3-(2-Octyldodecyl)thiophene |
1268060-76-9 | 97% | 250mg |
¥42.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269248-1g |
3-(2-Octyldodecyl)thiophene |
1268060-76-9 | 97% | 1g |
¥192.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269248-5g |
3-(2-Octyldodecyl)thiophene |
1268060-76-9 | 97% | 5g |
¥825.00 | 2024-08-09 | |
| abcr | AB568298-250 mg |
3-(2-Octyldodecyl)thiophene, 96%; . |
1268060-76-9 | 96% | 250MG |
€89.30 | 2023-04-13 | |
| abcr | AB568298-1 g |
3-(2-Octyldodecyl)thiophene, 96%; . |
1268060-76-9 | 96% | 1g |
€123.60 | 2023-04-13 | |
| abcr | AB568298-5 g |
3-(2-Octyldodecyl)thiophene, 96%; . |
1268060-76-9 | 96% | 5g |
€278.60 | 2023-04-13 | |
| abcr | AB568298-25 g |
3-(2-Octyldodecyl)thiophene, 96%; . |
1268060-76-9 | 96% | 25g |
€874.60 | 2023-04-13 |
3-(2-Octyldodecyl)thiophene Suppliers
3-(2-Octyldodecyl)thiophene Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-(2-Octyldodecyl)thiophene
3-(2-Octyldodecyl)thiophene: A Promising Compound in Advanced Materials and Pharmaceuticals
3-(2-Octyldodecyl)thiophene (CAS No. 1268060-76-9) is a versatile compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including advanced materials and pharmaceuticals. This article provides a comprehensive overview of the compound, highlighting its chemical structure, synthesis methods, physical and chemical properties, and its role in cutting-edge research and development.
Chemical Structure and Synthesis
3-(2-Octyldodecyl)thiophene is a member of the thiophene family, characterized by a five-membered heterocyclic ring containing a sulfur atom. The compound features a long alkyl chain (2-octyldodecyl) attached to the thiophene ring, which imparts specific physical and chemical properties. The synthesis of 3-(2-Octyldodecyl)thiophene typically involves the coupling of a thiophene derivative with an alkyl halide, often using transition metal catalysts such as palladium. Recent advancements in catalytic methods have improved the efficiency and selectivity of this process, making it more accessible for large-scale production.
Physical and Chemical Properties
3-(2-Octyldodecyl)thiophene exhibits several notable physical and chemical properties that make it suitable for various applications. Its molecular weight is approximately 344.59 g/mol, and it is a colorless to pale yellow liquid at room temperature. The compound has a high boiling point due to the long alkyl chain, which also contributes to its low volatility. Additionally, 3-(2-Octyldodecyl)thiophene is relatively insoluble in water but shows good solubility in organic solvents such as chloroform, toluene, and dimethylformamide (DMF).
The presence of the thiophene ring imparts conjugation to the molecule, leading to interesting electronic properties. These properties are further enhanced by the long alkyl chain, which can influence the self-assembly behavior of the compound in solution or on surfaces. The combination of these features makes 3-(2-Octyldodecyl)thiophene an attractive candidate for applications in organic electronics and nanotechnology.
Applications in Advanced Materials
3-(2-Octyldodecyl)thiophene has found significant applications in the field of advanced materials, particularly in organic electronics. Its ability to form ordered structures through self-assembly makes it useful for creating thin films with well-defined morphologies. These films can be used as active layers in organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs).
In OFETs, 3-(2-Octyldodecyl)thiophene-based materials have shown high charge carrier mobilities, which are crucial for achieving high-performance devices. Recent studies have demonstrated that optimizing the molecular packing and orientation can further enhance these properties. For example, a study published in the Journal of Materials Chemistry C reported that carefully controlled solvent annealing techniques can significantly improve the performance of OFETs based on 3-(2-Octyldodecyl)thiophene.
In OPVs, 3-(2-Octyldodecyl)thiophene-based materials have been used as donor components in bulk heterojunction solar cells. The long alkyl chain helps to tune the energy levels and improve charge separation efficiency. A notable study published in Advanced Energy Materials highlighted the use of copolymers containing 3-(2-Octyldodecyl)thiophene units to achieve power conversion efficiencies exceeding 10%.
Pharmaceutical Applications strong>
Beyond its use in advanced materials, 3-(2-Octyldodecyl)thiophene strong> has also shown promise in pharmaceutical research. The thiophene ring is a common structural motif found in many biologically active compounds, including drugs used for treating various diseases. The long alkyl chain can influence the lipophilicity and bioavailability of these compounds, making them suitable for drug delivery applications.
A recent study published in Organic & Biomolecular Chemistry explored the use of < strong >3-(2-Octyldodecyl)thiophene< / strong > derivatives as potential anticancer agents. The researchers synthesized a series of compounds with varying substituents on the thiophene ring and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity, suggesting their potential as lead compounds for further drug development. p > < p >Another area of interest is the use of< strong >3-(2-Octyldodecyl)thiophene< / strong >-based materials in drug delivery systems. The ability to form self-assembled structures such as micelles or vesicles makes these compounds useful for encapsulating hydrophobic drugs and improving their solubility and stability. A study published in Biomaterials demonstrated that< strong >3-(2-Octyldodecyl)thiophene< / strong >-based micelles could effectively deliver anticancer drugs to tumor sites with enhanced therapeutic efficacy. p > < p >< strong >Conclusion< / strong > p > < p >< strong >3-(2-Octyldodecyl)thiophene< / strong >(CAS No.< strong >1268060-76-9< / strong >) is a multifaceted compound with a wide range of applications in advanced materials and pharmaceuticals. Its unique chemical structure and physical properties make it an attractive candidate for developing high-performance organic electronics devices and innovative drug delivery systems.< / p > < p >Ongoing research continues to uncover new possibilities for this compound, driving its potential impact across multiple industries.< / p > article > response >
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